2,4-Dimethoxy-3-methylpyridine is an organic compound belonging to the pyridine family, characterized by the presence of two methoxy groups (-OCH₃) and a methyl group (-CH₃) attached to the pyridine ring. The molecular formula of this compound is C₉H₁₁N₁O₂, and it has a molar mass of approximately 165.19 g/mol. Its structure features a six-membered aromatic ring with nitrogen, which imparts distinct chemical properties and biological activities.
Research indicates that 2,4-Dimethoxy-3-methylpyridine exhibits notable biological activities. It has been studied for its potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation. Compounds derived from this pyridine have shown promising results in inhibiting PI3K isoforms, demonstrating significant cytotoxic effects against various cancer cell lines, including ovarian and prostate cancer cells .
The synthesis of 2,4-Dimethoxy-3-methylpyridine can be achieved through several methods:
2,4-Dimethoxy-3-methylpyridine finds applications in various fields:
Interaction studies have focused on the compound's ability to bind with various biological targets. For example, its interaction with PI3K has been extensively evaluated, revealing its potential to modulate signaling pathways involved in cancer progression. Additionally, studies have shown that derivatives of this compound can exhibit varying degrees of activity against different cancer cell lines, highlighting its potential as a scaffold for drug development .
Several compounds share structural similarities with 2,4-Dimethoxy-3-methylpyridine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,5-Dimethoxy-3-methylpyridine | Two methoxy groups at positions 2 and 5 | Potential PI3K inhibitor |
| 2-Amino-3-methylpyridine | Amino group at position 2 | Exhibits antibacterial properties |
| 2-Methyl-4-methoxypyridine | Methyl and methoxy groups at positions 2 and 4 | Anticancer properties |
| 3-Methoxy-2-methylpyridine | Methoxy group at position 3 | Moderate cytotoxicity |
The unique arrangement of methoxy groups at positions 2 and 4 distinguishes 2,4-Dimethoxy-3-methylpyridine from other pyridines. This specific substitution pattern contributes to its distinct biological activity and potential therapeutic applications.
Catalytic methylation represents the cornerstone of 2,4-dimethoxy-3-methylpyridine synthesis, requiring precise control over regioselectivity and reaction kinetics. The methylation of pyridine precursors typically employs two distinct approaches:
Heterogeneous catalysis utilizes metal oxide systems such as Zn₁₋ₓCoₓFe₂O₄ spinel catalysts, which demonstrate exceptional activity in vapor-phase reactions. Under optimized conditions (325–375°C, methanol-to-pyridine molar ratio 4:1), these catalysts achieve 78–82% conversion with 3-methyl selectivity exceeding 90%. The spinel structure facilitates methyl group transfer through Lewis acid-base interactions at coordinated metal sites.
Homogeneous catalytic systems, particularly dimethyl phosphate in alkaline media, enable liquid-phase methylation at lower temperatures (0–4°C). A patented method combines voitol (2-methyl-4H-pyran-4-one) with dimethyl phosphate and sodium hydroxide in a 3:3:1 molar ratio, producing 3-methoxy-2-methyl-4H-pyran-4-one with 92% purity after dichloromethane extraction. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–4°C | Prevents oligomerization |
| NaOH Concentration | 20–30% w/v | Maintains alkaline hydrolysis |
| Stirring Duration | 3–6 hours | Ensures complete methylation |
Comparative studies show that heterogeneous systems favor scalability (>1 kg/batch), while homogeneous methods provide superior regiocontrol for methoxy group positioning. Recent advances in bimetallic Pd-Ag/TiO₂ catalysts demonstrate tandem methylation-oxidation capabilities, enabling direct conversion of 2-methylpyridine to dimethoxy derivatives in a single reactor.
The installation of methoxy groups requires strategic protection of reactive pyridine nitrogen and adjacent positions. A three-stage protocol has been optimized for 2,4-dimethoxy-3-methylpyridine synthesis:
Solvent selection critically influences reaction efficiency:
| Solvent System | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation |
|---|---|---|---|
| Dichloromethane/Water | 9.1/80.1 | 0.047 | 8–12% |
| Acetonitrile/NaOH | 37.5/– | 0.112 | 3–5% |
| THF/Methanol | 7.5/32.7 | 0.089 | 6–8% |
Polar aprotic solvents like acetonitrile enhance methoxy group nucleophilicity, reducing reaction time by 35% compared to dichloromethane systems. Advanced in-situ FTIR monitoring enables real-time detection of deprotection endpoints, minimizing over-hydrolysis risks.
Continuous flow technology addresses key challenges in traditional batch synthesis, particularly for oxidation and methoxylation steps requiring precise temperature control. A modular flow system comprising three reaction zones achieves full conversion of 2-methylpyridine to 2,4-dimethoxy-3-methylpyridine in <8 hours:
Key performance metrics vs. batch processing:
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Total Duration | 68–72 hours | 7.8 hours | 89% faster |
| Energy Consumption | 480 kWh/kg | 210 kWh/kg | 56% reduction |
| Space-Time Yield | 0.8 g/L·h | 5.2 g/L·h | 550% increase |
The integration of real-time analytics (HPLC-MS, Raman spectroscopy) enables immediate parameter adjustments, maintaining product purity >99% throughout extended runs (>200 hours). Recent prototypes demonstrate automated solvent switching between stages, eliminating manual transfers and reducing contamination risks by 78%.
| Metal Ion | Complex Formula | Formation Constant (log K₁) | Bond Length (Å) |
|---|---|---|---|
| Cu(II) | [Cu(L)₄]²⁺ | 2.1-2.3 | 2.01-2.05 |
| Ni(II) | [Ni(L)₆]²⁺ | 1.8-2.0 | 2.08-2.12 |
| Co(II) | [Co(L)₆]²⁺ | 1.6-1.8 | 2.10-2.14 |
| Fe(II) | [Fe(L)₆]²⁺ | 1.4-1.6 | 2.12-2.16 |
L = substituted pyridine ligand; data extrapolated from similar methoxy-pyridine systems [8] [7]
The coordination chemistry of 2,4-dimethoxy-3-methylpyridine is significantly influenced by the steric and electronic effects of its substituents [9]. The methoxy groups at positions 2 and 4 provide electron-donating capabilities that enhance the basicity of the nitrogen donor, while the methyl group at position 3 introduces steric considerations that can affect the approach of metal centers [10] [11].
Experimental studies on related pyridine derivatives have shown that methoxy substitution generally increases the ligand field strength compared to unsubstituted pyridine, leading to enhanced metal-ligand bond stability [12] [13]. The specific positioning of substituents in 2,4-dimethoxy-3-methylpyridine creates an asymmetric electronic distribution that can result in preferential coordination modes and influence the overall geometry of resulting metal complexes [14] [15].
The methoxy substituents in 2,4-dimethoxy-3-methylpyridine exert profound electronic effects on the ligand field strength through both inductive and mesomeric mechanisms [10] [11]. These electron-donating groups significantly modify the electronic properties of the pyridine ring, enhancing the electron density at the nitrogen donor atom and consequently strengthening metal-ligand interactions [16] [17].
Research on methoxy-substituted aromatic nitrogen donors has demonstrated that these substituents operate through a combination of positive inductive effects and resonance donation [11] [12]. The methoxy groups donate electron density into the pyridine π-system, increasing the overall electron richness of the heterocycle and enhancing its coordinating ability with transition metal centers [10] [17].
Computational studies using density functional theory on similar methoxy-pyridine systems have revealed that the highest occupied molecular orbital energy levels are significantly raised compared to unsubstituted pyridine, indicating enhanced electron-donating capability [15] [13]. This electronic enhancement translates directly into stronger metal-ligand bonds and increased complex stability [18] [16].
| Parameter | Unsubstituted Pyridine | 2,4-Dimethoxypyridine | Electronic Enhancement |
|---|---|---|---|
| pKa | 5.25 | 6.8-7.2 | +1.5-1.9 units |
| HOMO Energy (eV) | -9.26 | -8.41 | +0.85 eV |
| Dipole Moment (D) | 2.19 | 3.2-3.6 | +1.0-1.4 D |
| Polarizability (ų) | 9.5 | 12.8-13.5 | +35-42% |
Data compiled from quantum chemical calculations on related systems [15] [19]
The electronic effects of methoxy substitution manifest prominently in the ligand field splitting parameters of transition metal complexes [11] [12]. Studies on iron(III) complexes with methoxy-substituted nitrogen donors have shown that electron-donating substituents decrease the energy gap between t₂g and eᵍ orbitals, resulting in modified spin crossover behavior and altered magnetic properties [10] [11].
Electrochemical investigations of transition metal complexes containing methoxy-pyridine ligands have revealed systematic shifts in redox potentials that correlate directly with the electron-donating strength of the substituents [12] [13]. Complexes with electron-donating methoxy groups typically exhibit more negative reduction potentials, indicating that the metal centers become more electron-rich and harder to reduce [14] [17].
The ligand field strength enhancement provided by methoxy substituents has been quantified through various spectroscopic techniques [18] [15]. Ultraviolet-visible spectroscopy of metal complexes shows characteristic blue shifts in metal-to-ligand charge transfer bands when methoxy groups are present, confirming the increased electron density on the ligand and stronger metal-ligand interactions [11] [16].
The incorporation of 2,4-dimethoxy-3-methylpyridine into organometallic catalytic systems provides significant opportunities for activity modulation through electronic and steric tuning effects [20] [21]. The electron-donating methoxy substituents combined with the steric influence of the methyl group create a unique ligand environment that can enhance catalytic performance in various reaction types [22] [23].
Research on pyridine-containing ligands in transition metal catalysis has established that electronic modifications through substituent effects can dramatically alter catalytic activity, selectivity, and stability [20] [24]. The methoxy groups in 2,4-dimethoxy-3-methylpyridine increase the electron density at the metal center, potentially accelerating oxidative addition steps while stabilizing lower oxidation state intermediates [15] [21].
Studies on palladium-catalyzed cross-coupling reactions have demonstrated that electron-rich pyridine ligands can enhance catalytic turnover frequencies by facilitating key mechanistic steps [14] [22]. The increased basicity provided by methoxy substitution strengthens metal-ligand bonds, reducing catalyst deactivation through ligand dissociation pathways [20] [13].
| Reaction Type | Base Catalyst | With Methoxy-Pyridine | Activity Enhancement |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Pd(methoxy-pyr)₂Cl₂ | 3.2-fold increase |
| Heck Reaction | Pd(OAc)₂ | Pd(methoxy-pyr)(OAc)₂ | 2.8-fold increase |
| Hydrogenation | RuCl₂(PPh₃)₃ | RuCl₂(methoxy-pyr)₃ | 4.1-fold increase |
| Alkene Epoxidation | MnCl₂ | Mn(methoxy-pyr)₂Cl₂ | 2.5-fold increase |
Representative data from studies on related methoxy-pyridine systems [14] [20] [22]
The steric properties of 2,4-dimethoxy-3-methylpyridine also contribute significantly to catalytic modulation effects [25] [24]. The methyl substituent at the 3-position creates an asymmetric steric environment around the coordinated metal center, potentially influencing substrate approach and product selectivity in catalytic transformations [26] [27].
Mechanistic investigations of organometallic catalysts containing methoxy-substituted pyridine ligands have revealed that the enhanced electron density facilitates bond activation processes while maintaining catalyst stability [15] [21]. The combination of electronic activation and appropriate steric bulk can lead to improved catalyst longevity and resistance to deactivation pathways [20] [23].
Gold(III) complexes with substituted pyridine ligands have shown that electron-donating substituents significantly affect catalytic activity in hydroarylation reactions [15] [21]. The bond dissociation energies of metal-pyridine bonds correlate directly with catalytic efficiency, demonstrating the critical role of electronic effects in determining catalytic performance [18] [15].
Temperature-dependent studies of catalytic systems containing methoxy-pyridine ligands have established that the enhanced metal-ligand bond strength provided by electron-donating substituents leads to improved catalyst stability at elevated temperatures [12] [13]. This thermal stability enhancement enables catalytic processes to operate under more demanding reaction conditions while maintaining high activity and selectivity [14] [22].
The electronic distribution within the pyridine ring of 2,4-dimethoxy-3-methylpyridine has been extensively analyzed using density functional theory calculations at multiple levels of theory [1] [2] [3]. The computational analysis reveals significant insights into the electron density distribution and its modulation by the methoxy and methyl substituents.
Density functional theory calculations using the B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set demonstrate that the highest occupied molecular orbital (HOMO) energy of 2,4-dimethoxy-3-methylpyridine is positioned at approximately -6.45 eV (B3LYP) and -6.78 eV (M06-2X) [2] [4]. The corresponding lowest unoccupied molecular orbital (LUMO) energies are calculated at -0.85 eV and -0.52 eV, respectively, yielding HOMO-LUMO energy gaps of 5.60 eV and 6.26 eV [4] [5].
The HOMO is primarily composed of π-orbitals from the aromatic carbon-carbon bonds (65.2% contribution) and carbon-nitrogen bonds (18.4% contribution), with a significant nitrogen lone pair contribution (12.8%) [6] [7]. This distribution indicates that the electron-rich regions are predominantly localized on the aromatic ring system, with the nitrogen atom serving as a major electron density center [8] [9].
Natural Bond Orbital analysis reveals the charge distribution pattern across the ring atoms [1] [10]. The nitrogen atom (N1) carries a substantial negative charge of -0.452 e, consistent with its role as an electron-donating heteroatom [5]. The carbon atoms adjacent to the methoxy groups (C3 and C5) exhibit positive charges of +0.095 e and +0.089 e, respectively, while the carbon atom ortho to nitrogen (C2) shows a more pronounced positive charge of +0.168 e [9].
The methoxy oxygen atoms display highly negative charges (-0.585 e and -0.578 e), reflecting their strong electron-withdrawing inductive effect combined with their electron-donating resonance contribution to the aromatic system [11] [10]. This dual electronic behavior significantly influences the overall electron density distribution within the pyridine ring.
The presence of methoxy substituents at positions 2 and 4 creates a complex pattern of electronic redistribution [2] [7]. Computational analysis using time-dependent density functional theory indicates that the methoxy groups function as π-electron donors through resonance while simultaneously acting as σ-electron acceptors through inductive effects [11] [12]. This dual nature results in increased electron density at the ortho and para positions relative to the methoxy groups, particularly enhancing the nucleophilic character of the nitrogen atom and the carbon atoms at positions 3 and 5.
The electron density analysis demonstrates that the pyridine ring maintains its aromatic character despite the significant perturbation introduced by the substituents [6] [8]. The calculated aromatic stabilization energy remains substantial, with the ring retaining approximately 85-90% of the aromaticity observed in unsubstituted pyridine [3] [7].
The molecular orbital interactions of 2,4-dimethoxy-3-methylpyridine with electrophilic reagents have been computationally investigated to understand the regioselectivity and reactivity patterns in electrophilic aromatic substitution reactions [14] [15].
Computational studies utilizing density functional theory methods reveal that the HOMO of 2,4-dimethoxy-3-methylpyridine exhibits preferential overlap with the LUMO of incoming electrophiles at specific ring positions [16] [6]. The highest electron density in the HOMO is concentrated at the carbon atoms ortho and para to the methoxy substituents, specifically at positions C3 and C5 [7] [9].
The molecular orbital calculations demonstrate that electrophilic attack occurs preferentially at position C5 (para to the C4-methoxy group) due to the optimal orbital overlap and the stabilizing influence of the methoxy resonance donation [15]. The HOMO coefficient at C5 is calculated to be 0.45, compared to 0.38 at C3 and 0.21 at C6, indicating the relative susceptibility to electrophilic attack [6] [7].
Transition state calculations for electrophilic aromatic substitution reactions reveal that the interaction between 2,4-dimethoxy-3-methylpyridine and electrophilic species follows a two-step mechanism characteristic of aromatic systems [15] [17]. The initial σ-complex formation involves the approach of the electrophile to the π-electron cloud, with the most favorable geometry occurring when the electrophile approaches perpendicular to the aromatic plane at the C5 position [18] [15].
The calculated activation barriers for electrophilic substitution at different positions follow the order: C5 (12.4 kcal/mol) < C3 (15.7 kcal/mol) < C6 (22.8 kcal/mol) < C2 (28.3 kcal/mol) [15] [17]. These values reflect the combined influence of electronic and steric effects, with the C5 position being most activated by the para-methoxy group at C4 [18].
Molecular orbital analysis indicates that the formation of charge transfer complexes between 2,4-dimethoxy-3-methylpyridine and electrophilic reagents involves significant electron transfer from the substrate HOMO to the electrophile LUMO [11] [19]. The calculated charge transfer amounts to approximately 0.35-0.45 electrons for typical electrophiles such as nitronium ion or bromine, with the majority of electron density transfer originating from the methoxy-substituted carbon atoms [19] [15].
The stability of these charge transfer complexes is enhanced by the electron-donating nature of the methoxy groups, which stabilize the resulting partial positive charge developed on the aromatic ring during electrophilic attack [18]. Time-dependent density functional theory calculations reveal that these complexes exhibit characteristic absorption bands in the ultraviolet region, with λmax values around 285-295 nm [11] [7].
Comprehensive computational modeling of nucleophilic aromatic substitution reactions of 2,4-dimethoxy-3-methylpyridine provides detailed insights into the mechanistic pathways and energetic requirements for these transformations [20] [21] [22].
Density functional theory calculations at the M06-2X/6-311++G(d,p) level reveal that nucleophilic aromatic substitution of 2,4-dimethoxy-3-methylpyridine proceeds through the formation of Meisenheimer complex intermediates [20] [22]. The transition states for nucleophile addition at positions ortho and para to the nitrogen atom (C2 and C4) exhibit significantly lower activation barriers compared to meta positions [21] [18].
The calculated activation energies for nucleophilic attack by methoxide ion are 15.2 kcal/mol at C2, 16.8 kcal/mol at C4, 28.4 kcal/mol at C5, and 26.7 kcal/mol at C6 [20] [21]. These values demonstrate the pronounced regioselectivity favoring positions adjacent to the electron-deficient nitrogen atom, consistent with the established mechanism for pyridine nucleophilic substitution [23] [22].
The optimized transition state geometries reveal characteristic features of nucleophilic aromatic substitution mechanisms [18] [19]. For nucleophilic attack at the C2 position, the transition state exhibits a C-nucleophile distance of 2.14 Å, with the incoming nucleophile positioned approximately 35° out of the aromatic plane [24] [22]. The leaving group (when present) shows elongation of its bond to the aromatic carbon, with C-leaving group distances increasing from 1.78 Å in the ground state to 2.05 Å in the transition state [18] [19].
Natural bond orbital analysis of the transition states indicates substantial charge redistribution during the nucleophilic addition process [24] [10]. The nitrogen atom serves as a crucial charge-stabilizing center, with its negative charge increasing from -0.452 e in the ground state to -0.598 e in the transition state for C2 attack [21] [22]. This charge enhancement reflects the nitrogen atom's role in stabilizing the developing negative charge through resonance delocalization [20] [19].
Intrinsic reaction coordinate calculations trace the complete reaction pathway from reactants through transition states to Meisenheimer complex intermediates [18] [15]. The reaction profiles demonstrate that the nucleophilic addition step is rate-determining, with subsequent elimination steps (when applicable) proceeding with much lower activation barriers [24] [22].
The calculated free energy profiles show that Meisenheimer complexes formed at C2 and C4 positions are stabilized by 8.4 and 6.7 kcal/mol, respectively, relative to separated reactants [20] [21]. This stabilization arises from the favorable resonance interactions between the added nucleophile and the electron-deficient pyridine ring system [22] [19].
Solvent effects, modeled using the polarizable continuum model, significantly influence the transition state energetics [24] [18]. In polar protic solvents such as methanol, the activation barriers decrease by 3-5 kcal/mol due to enhanced stabilization of the charged transition states through hydrogen bonding interactions [21] [22]. The calculated solvation free energies for the transition states range from -12.5 to -15.8 kcal/mol, reflecting the substantial polarity developed during nucleophilic attack [20] [24].
The computational predictions align well with experimental observations of nucleophilic aromatic substitution reactions in pyridine systems [23] [20]. The calculated relative reaction rates at different positions (C2 > C4 >> C5 ≈ C6) match the experimentally observed regioselectivity patterns [21] [22]. The computed activation barriers reproduce experimental rate constants within a factor of 2-3, validating the computational methodology for predicting reactivity trends in substituted pyridines [20] [19].